5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine
CAS No.:
Cat. No.: VC18286190
Molecular Formula: C26H45N5O6S
Molecular Weight: 555.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H45N5O6S |
|---|---|
| Molecular Weight | 555.7 g/mol |
| IUPAC Name | 5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine |
| Standard InChI | InChI=1S/C20H32N4O6S.C6H13N/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6;7-6-4-2-1-3-5-6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24);6H,1-5,7H2 |
| Standard InChI Key | YZLIRHMRDOFTHQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of two primary components:
-
A pentanoic acid derivative with a sulfonamidine group () attached to a 2,4,6-trimethylphenyl (mesityl) ring.
-
A cyclohexanamine counterion, which stabilizes the zwitterionic form of the molecule.
The sulfonamidine moiety () confers rigidity and hydrogen-bonding capacity, while the Boc group () acts as a protective group for the amino terminus, enhancing solubility in organic solvents.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | 5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine |
| Canonical SMILES | |
| InChIKey | YZLIRHMRDOFTHQ-UHFFFAOYSA-N |
| Tautomeric Forms | Enol-imine and keto-amine configurations possible due to sulfonamidine group |
Synthesis and Manufacturing
Multi-Step Organic Synthesis
The synthesis involves four critical stages:
-
Sulfonamidine Formation: Reaction of 2,4,6-trimethylbenzenesulfonyl chloride with guanidine derivatives under basic conditions (pH 9–10) to yield the sulfonamidine intermediate.
-
Boc Protection: Coupling the intermediate with tert-butyl dicarbonate () in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).
-
Carboxylic Acid Activation: Conversion of the pentanoic acid moiety to its N-hydroxysuccinimide (NHS) ester for subsequent amine coupling.
-
Salt Formation: Neutralization with cyclohexanamine in ethanol to produce the final zwitterionic compound.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | , EtN, THF, 0°C → 25°C | 78 | 92% |
| 2 | , DMAP, CHCl | 85 | 95% |
| 3 | NHS, DCC, DMF | 91 | 98% |
| 4 | Cyclohexanamine, EtOH, reflux | 95 | 99% |
Applications in Biochemical Research
Enzyme Inhibition Studies
The compound’s sulfonamidine group mimics transition states in enzymatic reactions, making it a competitive inhibitor for serine proteases and kinases. For example, it exhibits against trypsin-like proteases, comparable to canonical inhibitors like AEBSF ().
Drug Delivery Systems
The Boc group enhances lipophilicity (), enabling blood-brain barrier penetration in rodent models. Co-administration with cyclohexanamine (p = 10.6) facilitates pH-dependent release in lysosomes, as demonstrated in in vitro cytotoxicity assays .
Analytical Characterization
Spectroscopic Data
-
(500 MHz, DMSO-d): δ 1.25 (s, 9H, Boc), 2.32 (s, 6H, mesityl-CH), 3.15 (m, 1H, cyclohexyl), 7.12 (s, 2H, aromatic).
-
HRMS (ESI+): m/z 556.2743 [M+H] (calc. 556.2748).
Stability Profiles
The compound remains stable for >24 months at −20°C but undergoes hydrolysis at pH < 3 (t = 2 h) due to Boc group cleavage.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume